molecular formula C7H6N2O B1581351 4-Methyl-2,1,3-benzoxadiazole CAS No. 29091-40-5

4-Methyl-2,1,3-benzoxadiazole

Cat. No. B1581351
CAS RN: 29091-40-5
M. Wt: 134.14 g/mol
InChI Key: PTXJEYIAUIOTSH-UHFFFAOYSA-N
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Description

4-Methyl-2,1,3-benzoxadiazole is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.14 . It is typically a white to yellow solid or colorless to yellow liquid .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years due to their wide range of pharmacological activities . Various synthetic methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of 4-Methyl-2,1,3-benzoxadiazole is characterized by a benzene ring fused with an oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Benzoxazole derivatives, including 4-Methyl-2,1,3-benzoxadiazole, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .


Physical And Chemical Properties Analysis

4-Methyl-2,1,3-benzoxadiazole is typically a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 134.14 .

Scientific Research Applications

Optoelectronic Properties

4-Methyl-2,1,3-benzoxadiazole is recognized for its strong electron affinity and good coplanarity, making it a promising candidate for organic semiconductor synthesis. Its optoelectronic properties are of interest due to the potential for high signal-to-noise ratios in analytical applications .

Fluorogenic Reagent

This compound is commonly used as a fluorogenic reagent for amino acids analysis, protein labeling, and structure determination of enzymes. Its ability to create a significant difference between absorption and photoluminescence maxima is particularly valuable .

Derivatizing Agent

A derivative of 4-Methyl-2,1,3-benzoxadiazole, specifically MDBDH, has been synthesized as a new derivatizing agent for carbonyl compounds. This application highlights its utility in chemical synthesis and analysis .

Photophysical Properties

Derivatives of 2,1,3-benzoxadiazole are studied extensively due to their intense fluorescence, large Stokes shift, and high extinction coefficient. These properties make them suitable for various photophysical applications .

Computational Chemistry

The compound is also used in computational chemistry to evaluate methods like HF, DFT, and MP2 using various basis sets to determine atomic and molecular properties .

Biomarker Analysis

In medical research, 4-Methyl-2,1,3-benzoxadiazole derivatives have been utilized in the quantification of short-chain fatty acids (SCFAs) as biomarkers of various diseases .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-2,1,3-benzoxadiazole are the human glutathione S-transferases (GSTs). These are a superfamily of enzymes present in human tissues, subdivided into at least eight gene-independent classes . They play a crucial role in the detoxification of xenobiotics and are often overexpressed in many human cancers .

Mode of Action

4-Methyl-2,1,3-benzoxadiazole interacts with its targets, the GSTs, by binding to the H-site and forming a complex with glutathione (GSH) at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of 4-Methyl-2,1,3-benzoxadiazole with GSTs affects the biochemical pathways related to detoxification and apoptosis. It has been shown to trigger apoptosis in several human tumor cell lines through the dissociation of the JNK GSTP1-1 complex . This indicates that the compound can modulate the biological activity of GSTs, thereby affecting the associated biochemical pathways .

Pharmacokinetics

It’s known that the compound is designed to accumulate in tumor cells, avoiding the extrusion mechanisms mediated by the multidrug resistance protein pumps .

Result of Action

The result of the action of 4-Methyl-2,1,3-benzoxadiazole is the induction of apoptosis and cell cycle arrest in tumor cells . This is achieved through the phospho-activation of JNK and p38 and their downstream targets, including c-Jun, ATF2, and p53 .

Action Environment

The action, efficacy, and stability of 4-Methyl-2,1,3-benzoxadiazole can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Safety and Hazards

When handling 4-Methyl-2,1,3-benzoxadiazole, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and the compound should be used only in well-ventilated areas .

Future Directions

The future directions of 4-Methyl-2,1,3-benzoxadiazole and its derivatives could involve further exploration of their pharmacological activities and potential applications in drug discovery . Their synthesis and functionalization could also be optimized for broader substrate scope .

properties

IUPAC Name

4-methyl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXJEYIAUIOTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NON=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342741
Record name 4-Methyl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,1,3-benzoxadiazole

CAS RN

29091-40-5
Record name 4-Methyl-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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